molecular formula C11H16ClNO2 B1377631 4-Amino-5-phenylpentanoic acid hydrochloride CAS No. 14293-05-1

4-Amino-5-phenylpentanoic acid hydrochloride

Cat. No.: B1377631
CAS No.: 14293-05-1
M. Wt: 229.7 g/mol
InChI Key: GRIVOFSSJJYJNB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 4-amino-5-phenylpentanoic acid hydrochloride is definitively identified by its Chemical Abstracts Service number 14293-05-1, which serves as a unique identifier in chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes its structural components and salt form. Alternative nomenclature systems recognize this compound through various synonymous designations, including 4-amino-5-phenylpentanoic acid;hydrochloride and 4-amino-5-phenylpentanoicacidhydrochloride, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy.

The compound exists in different stereochemical forms, with both (4R)-4-amino-5-phenylpentanoic acid and (4S)-4-amino-5-phenylpentanoic acid enantiomers being documented in scientific literature. The stereochemistry at the fourth carbon position creates distinct three-dimensional arrangements that can significantly influence the compound's biological and chemical properties. The (4R)-enantiomer carries the Chemical Abstracts Service number 63328-06-3, while the (4S)-enantiomer is assigned 916198-97-5, highlighting the importance of stereochemical distinction in chemical identification systems.

Database entries across multiple platforms, including PubChem compound identification number 71758617, provide comprehensive structural and property information for researchers and chemists working with this compound. The systematic documentation of these identifiers ensures accurate communication and reduces potential confusion in scientific literature and commercial transactions involving this chemical entity.

Properties

IUPAC Name

4-amino-5-phenylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIVOFSSJJYJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-phenylpentanoic acid hydrochloride typically involves the reaction of 5-phenylvaleric acid with ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and inert atmospheres to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-phenylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 4-Amino-5-phenylpentanoic acid, which can have different functional groups attached to the phenyl ring or the amino group .

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its roles in various fields:

Chemistry

  • Building Block : It serves as a fundamental building block for synthesizing more complex molecules. Its structural properties allow chemists to explore various reaction mechanisms and develop new synthetic routes.

Biology

  • Biochemical Assays : It is utilized in biochemical assays to evaluate enzyme interactions and metabolic pathways. Specifically, it interacts with aromatic-amino-acid aminotransferase, influencing amino acid metabolism .
  • Neurotransmitter Modulation : The compound mimics the action of GABA (gamma-aminobutyric acid), modulating neurotransmission and potentially impacting neurological health. This property suggests its use in studying neuroprotective effects and treating neurological disorders.

Medicine

  • Therapeutic Potential : Research indicates that 4-amino-5-phenylpentanoic acid hydrochloride may have therapeutic applications in treating conditions like epilepsy due to its anticonvulsant properties.
  • Antidiabetic Activity : Preliminary studies have shown that derivatives of this compound exhibit significant inhibitory effects on enzymes such as α-amylase and α-glucosidase, suggesting potential in managing diabetes .

Industry

  • Pharmaceutical Production : The compound is employed in the pharmaceutical industry as an intermediate for drug development. Its ability to influence biological systems makes it valuable in creating new therapeutic agents.

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated broad-spectrum antimicrobial effects against various bacteria and fungi, indicating potential for development into antimicrobial agents .
Study B Antidiabetic PropertiesShowed that synthesized derivatives significantly inhibited α-amylase (93.2%) and α-glucosidase (73.7%), suggesting efficacy in diabetes management .
Study C Neuroprotective EffectsInvestigated the compound's role in modulating neurotransmission, highlighting its potential use in treating neurological disorders.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its application:

  • Bioavailability : Factors like pH, temperature, and the presence of other compounds can significantly affect the stability and efficacy of this compound.
  • Subcellular Localization : The compound's localization within cells is critical for its interaction with target biomolecules, ensuring effective modulation of biological processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-phenylpentanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders. The compound may also interact with various enzymes and receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Research Findings and Discussion

  • Acid Stability: Nicardipine HCl () shows pH-dependent degradation, but 4-amino-5-phenylpentanoic acid HCl’s stability under acidic conditions is unreported. Its aliphatic structure may reduce susceptibility to hydrolysis compared to aromatic esters .
  • Analytical Methods: HPLC is widely used for purity assessment (e.g., jatrorrhizine HCl in ), suggesting similar protocols apply to 4-amino-5-phenylpentanoic acid HCl .
  • Yield Efficiency: 2-Amino-5-methylphenol HCl (50.8% yield) and 5-amino-4-oxopentanoic acid HCl (44% yield) highlight moderate synthetic efficiency, though the target compound’s yield remains undocumented .

Biological Activity

4-Amino-5-phenylpentanoic acid hydrochloride, often referred to as AHPPA, is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group and a phenyl moiety. Its molecular formula is C11H16N2O2HClC_{11}H_{16}N_2O_2\cdot HCl, and it exhibits properties typical of amino acids and their derivatives.

AHPPA has been shown to exhibit various biological activities through different mechanisms:

  • Inhibition of Nitric Oxide Production : Studies indicate that AHPPA derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting anti-inflammatory properties. For instance, thalassospiramide D, which contains AHPPA, demonstrated significant inhibition of NO production in RAW 264.7 cells .
  • Aminopeptidase Inhibition : AHPPA acts as an aminopeptidase inhibitor, which is crucial in modulating peptide hormone levels and has implications in cancer treatment and immunostimulation .
  • Cytotoxic Activity : Research indicates that AHPPA derivatives possess cytotoxic effects against various cancer cell lines, making them potential candidates for cancer therapy .

Therapeutic Applications

The biological activities of AHPPA have led to its exploration in several therapeutic contexts:

  • Cancer Treatment : Due to its cytotoxic properties, AHPPA has been investigated for its potential to treat various cancers. For example, stictamide A, containing AHPPA, was shown to inhibit MMP12 and reduce invasion in glioma cells .
  • Anti-inflammatory Applications : The ability of AHPPA to inhibit NO production positions it as a candidate for developing anti-inflammatory drugs .
  • Immunomodulation : As an aminopeptidase inhibitor, AHPPA may enhance immune responses, which is beneficial in treating conditions like HIV and hypertension .

Case Studies and Research Findings

Several studies have highlighted the biological activity of AHPPA and its derivatives:

  • Inhibition Studies : In vitro studies demonstrated that stictamide A inhibited MMP12 at concentrations as low as 2.3 µM, showcasing the potential of AHPPA-containing compounds in targeting specific proteases relevant to cancer metastasis .
  • Phenotypic Profiling : In a recent study using high-content imaging techniques, compounds derived from AHPPA exhibited significant activity against multiple cancer cell lines, indicating a selective cytotoxic profile .
  • Structural Characterization : Advanced NMR techniques have been employed to elucidate the structure of AHPPA derivatives, confirming their stereochemistry and facilitating further studies on their biological effects .

Data Tables

Compound NameBiological ActivityConcentration (µM)Reference
Stictamide AMMP12 Inhibition2.3
Thalassospiramide DNO Production InhibitionIC50 6.63
BestatinAminopeptidase InhibitionNot specified

Q & A

Q. Q1: What are the optimal synthetic routes for 4-amino-5-phenylpentanoic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves condensation of phenylacetic acid derivatives with γ-aminobutyric acid precursors. For example, a modified Strecker synthesis using benzaldehyde derivatives and nitriles under acidic conditions can yield intermediates, followed by hydrogenation and HCl treatment to form the hydrochloride salt . Key variables include:

  • Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation steps (≥95% purity, 1 atm H₂) .
  • Temperature control : Maintain <50°C during HCl addition to prevent decomposition.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) improves purity (>98% by HPLC) .

Q. Q2: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • HPLC : Employ a C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M KH₂PO₄-methanol (70:30) at 1 mL/min flow rate. Retention time: ~6.2 min .
  • NMR : Confirm the phenyl group (δ 7.2–7.4 ppm for aromatic protons) and α-proton of the carboxylic acid (δ 2.8–3.1 ppm) .
  • Mass spectrometry : Expected [M+H]⁺ at m/z 224.1 (free base) and 260.5 (hydrochloride form) .

Advanced Research Questions

Q. Q3: How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH-dependent degradation : Below pH 3, the compound remains stable (<5% degradation over 24 hrs at 25°C). Above pH 5, hydrolysis of the amide bond occurs, forming phenylacetic acid and γ-aminobutyric acid derivatives. Use acetate buffers (pH 4.5) for long-term storage .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but accelerate degradation at elevated temperatures. Prefer ethanol-water mixtures for formulations .

Q. Q4: What experimental strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy)?

Methodological Answer:

  • Dose-response profiling : Conduct assays across a wide concentration range (1 nM–100 μM) to identify biphasic effects. For example, low doses (1–10 μM) may enhance cell proliferation via mitochondrial pathways, while high doses (>50 μM) induce oxidative stress .
  • Cell-line specificity : Test across multiple lines (e.g., HeLa, MCF-7) to account for variations in transporter expression (e.g., SLC36A1 for uptake) .

Q. Q5: How can researchers design experiments to isolate the compound’s effects from its metabolites in vivo?

Methodological Answer:

  • Isotopic labeling : Synthesize deuterated analogs (e.g., 5-phenylpentanoic acid-d₄) to track parent compound vs. metabolites via LC-MS .
  • Enzyme inhibition : Co-administer carboxylesterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to block hydrolysis in rodent models .

Analytical and Safety Considerations

Q. Q6: What are the critical parameters for scaling up HPLC analysis to industrial-grade quality control?

Methodological Answer:

  • Column scalability : Transition from analytical (4.6 mm ID) to preparative (21.2 mm ID) C18 columns while maintaining linear velocity (2.0 mL/min → 10.0 mL/min) .
  • Validation protocols : Include system suitability tests (SST) for precision (RSD <2%), tailing factor (<1.5), and theoretical plates (>2000) per USP guidelines .

Q. Q7: What safety protocols are essential for handling this compound in synthesis labs?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rats, but irritant potential remains) .
  • Ventilation : Use fume hoods during HCl gas evolution steps (e.g., acidification) to maintain airborne levels <5 ppm .

Experimental Design Challenges

Q. Q8: How can researchers address low yields in the final hydrochloride salt formation step?

Methodological Answer:

  • Counterion optimization : Test alternative acids (e.g., HBr, methane sulfonic acid) for crystallization efficiency. HCl typically provides 80–85% yield; HBr may increase to 90% but requires anhydrous conditions .
  • Solvent screening : Use ternary systems (e.g., acetone/water/ethanol) to enhance crystal nucleation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.